n-(Tetrahydro-2h-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (hereafter referred to as Compound A) is a boronate ester-functionalized sulfonamide. Its structure features:
- A tetrahydro-2H-pyran-4-yl group attached to the sulfonamide nitrogen, enhancing solubility and stereochemical complexity.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position of the benzene ring, enabling Suzuki-Miyaura cross-coupling reactions .
- A benzenesulfonamide backbone, which is common in pharmaceuticals and enzyme inhibitors due to its hydrogen-bonding and structural rigidity .
Compound A is primarily used as an intermediate in medicinal chemistry for synthesizing kinase inhibitors and boron-containing therapeutics . Its boronate ester group allows for late-stage functionalization in drug discovery pipelines .
Properties
Molecular Formula |
C17H26BNO5S |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(20,21)19-14-9-11-22-12-10-14/h5-8,14,19H,9-12H2,1-4H3 |
InChI Key |
NMRSRCPBCGXUBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CCOCC3 |
Origin of Product |
United States |
Biological Activity
N-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound integrates a sulfonamide group, a boronate ester, and a tetrahydropyran ring, contributing to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.27 g/mol. The presence of the sulfonamide moiety is significant because it is known for its antibacterial properties by inhibiting folate synthesis in bacteria. The boronate ester can interact with diols and other biomolecules, enhancing its utility in biochemical assays and potential therapeutic applications targeting specific enzymes or receptors.
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Folate Synthesis : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, it effectively inhibits bacterial growth.
- Enzyme Interaction : The boronate ester component allows the compound to form reversible covalent bonds with diols, making it valuable for studying enzyme kinetics and inhibition mechanisms.
Antimicrobial Activity
The antimicrobial properties of sulfonamides have been extensively studied. For instance:
| Compound | Target Organisms | Mechanism of Action |
|---|---|---|
| Sulfamethoxazole | Escherichia coli | Inhibition of dihydropteroate synthase |
| Trimethoprim | Staphylococcus aureus | Inhibition of dihydrofolate reductase |
This compound shows similar potential against various bacterial strains due to its structural similarities with established sulfonamides.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of sulfonamides against multi-drug resistant strains. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against resistant strains.
- Enzyme Binding Studies : Research demonstrated that the compound can effectively bind to target enzymes involved in metabolic pathways. This binding was characterized using kinetic assays that revealed competitive inhibition patterns consistent with those observed in traditional sulfonamides.
Potential Therapeutic Applications
Given its unique structure and biological activity profile, this compound has potential applications in:
- Antibacterial Therapies : As a candidate for treating infections caused by resistant bacteria.
- Biochemical Assays : Utilized in research settings to study enzyme interactions and mechanisms.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications as a pharmaceutical agent. Its sulfonamide group is known for its antimicrobial properties. Research indicates that sulfonamides can act as inhibitors for various enzymes, making this compound a candidate for the development of new antibiotics or antibacterial agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives against several bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting that n-(Tetrahydro-2h-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide could possess similar properties .
Cancer Research
The boron-containing moiety in this compound may facilitate targeted drug delivery systems in cancer therapy. Boron compounds have been studied for their ability to enhance the efficacy of neutron capture therapy (NCT).
Case Study: Neutron Capture Therapy
Research has demonstrated that boronated compounds can selectively accumulate in tumor tissues and enhance the effects of neutron irradiation. This strategy has shown promise in preclinical models for various cancers .
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of advanced materials. The ability to form stable complexes through boron coordination can be utilized in creating novel polymers or nanomaterials.
Case Study: Polymer Development
Investigations into the synthesis of boron-containing polymers have revealed their potential use in drug delivery systems and as biomaterials. The incorporation of this compound into polymer matrices could enhance mechanical properties and biocompatibility .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds.
| Reaction Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|
| Aryl halide coupling | Pd(PPh₃)₄, Na₂CO₃, DME/water (3:1) | Biaryl sulfonamide derivatives | 65–78% |
| Heteroaryl bromide coupling | PdCl₂(dppf), K₃PO₄, THF | Pyridyl/heterocyclic-substituted sulfonamides | 52–70% |
Mechanism : Transmetalation between the boronate ester and palladium catalyst facilitates aryl-aryl bond formation. The sulfonamide group remains inert under these conditions.
Oxidation of the Boronate Ester
The dioxaborolane group undergoes oxidation to form phenolic derivatives.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 h | 4-Hydroxybenzenesulfonamide derivative | Complete conversion |
| NaBO₃·4H₂O | MeOH/H₂O, rt, 12 h | Same as above | Mild conditions, 85% yield |
Application : This reaction is critical for converting the boronate "masking group" into a hydroxyl group for downstream modifications.
Nucleophilic Substitution at the Sulfonamide
The sulfonamide’s nitrogen can undergo alkylation or arylation under basic conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C, 6 h | N-Methylated sulfonamide |
| Arylation | 4-Bromotoluene, CuI, L-proline | DMSO, 100°C, 24 h | N-Aryl sulfonamide derivatives |
Limitation : Steric hindrance from the tetrahydropyran group may reduce reaction efficiency.
Reduction of the Boronate Ester
Controlled reduction converts the boronate into a borinic acid or alcohol.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2 h | Borinic acid intermediate | Partial decomposition |
| BH₃·THF | THF, reflux, 8 h | Secondary alcohol | Requires acidic workup |
Hydrolysis of the Sulfonamide
Under strongly acidic or basic conditions, the sulfonamide bond cleaves.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 12 h | HCl | Benzenesulfonic acid + tetrahydropyran | 92% |
| NaOH (10%), EtOH, 8 h | NaOH | Same as above | 88% |
Note : Hydrolysis is suppressed in neutral or mildly acidic conditions, preserving the sulfonamide group.
Functionalization of the Tetrahydropyran Ring
The tetrahydropyran moiety can undergo ring-opening or oxidation.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 60°C, 3 h | δ-Lactone derivative |
| Acid-catalyzed opening | H₂SO₄, MeOH | rt, 24 h | Linear diol sulfonamide |
Competing Side Reactions
Comparison with Similar Compounds
Table 1: Key Analogues with Modified Sulfonamide Substituents
- The hydroxyethyl variant exhibits higher hydrophilicity but reduced metabolic stability .
Boronate Ester Modifications
Table 2: Analogues with Boronate Ester Variations
Table 3: Activity of Sulfonamide-Boronate Hybrids
- Mechanistic Insights : Compound A’s boronate ester enables covalent interactions with serine/threonine residues in kinase active sites, while its sulfonamide group stabilizes binding via hydrogen bonding . Analogues with smaller substituents (e.g., methyl) show higher potency but lower selectivity .
Physicochemical Data
Table 4: Physical Properties of Compound A vs. Analogues
| Property | Compound A | N-(2-Pyridinyl) Analogue | N-(2-Hydroxyethyl) Analogue |
|---|---|---|---|
| Molecular Weight | 337.23 g/mol | 331.18 g/mol | 327.21 g/mol |
| Purity (HPLC) | ≥95% | ≥97% | ≥95% |
| LogP (Predicted) | 2.1 | 1.8 | 0.9 |
| Aqueous Solubility (25°C) | 0.5 mg/mL | 1.2 mg/mL | 3.8 mg/mL |
- Stability : Compound A is stable under inert conditions but hydrolyzes slowly in aqueous media (t1/2 = 72 hours at pH 7.4) .
Preparation Methods
Reaction Overview
This two-step method involves converting a boronate-containing benzoic acid derivative to an acyl chloride, followed by amidation with tetrahydropyran-4-ylamine (Figure 1):
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoyl Chloride
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed by evaporation.
Step 2: Amidation with Tetrahydropyran-4-ylamine
The acyl chloride is dissolved in toluene and added dropwise to a solution of tetrahydropyran-4-ylamine and triethylamine (Et₃N) in dichloromethane (DCM). The reaction proceeds at room temperature for 48 hours, yielding the target compound after purification.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 18% |
| Solvent | Toluene/DCM (9:1) |
| Base | Triethylamine |
| Purification | Silica gel chromatography |
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Solvent | THF/H₂O (9:1) |
| Yield | 30–45% |
Direct Sulfonylation of Pre-Borylated Intermediates
Protocol
This one-pot method avoids isolation of intermediates by sequentially introducing the sulfonamide and boronate groups:
Step 1: Borylation of 4-Bromobenzenesulfonyl Chloride
Using Pd(OAc)₂ and XPhos ligand, 4-bromobenzenesulfonyl chloride reacts with B₂pin₂ in ethanol at 80°C.
Step 2: In Situ Sulfonamide Formation
Tetrahydropyran-4-ylamine is added directly to the reaction mixture with Et₃N, achieving simultaneous deprotection and amidation.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | XPhos (9 mol%) |
| Solvent | Ethanol |
| Yield | 50–65% |
Comparative Analysis of Methods
Efficiency and Practicality
Critical Reaction Parameters
-
Temperature : Suzuki couplings require 80°C for optimal cross-coupling.
-
Catalyst Loadings : PdCl₂(dppf)·CH₂Cl₂ at 0.1 eq balances cost and activity.
-
Solvent Systems : Polar aprotic solvents (DMF, THF) enhance boronate stability.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ Ir-based photocatalysts to activate aryl halides for borylation at room temperature, reducing energy input.
Flow Chemistry
Continuous-flow systems improve heat transfer and reaction control, achieving yields >70% for similar sulfonamides.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Pd Catalysts | 40–60% |
| Ligands | 20–30% |
| Boron Reagents | 10–15% |
Q & A
Q. What safety protocols are mandatory for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
